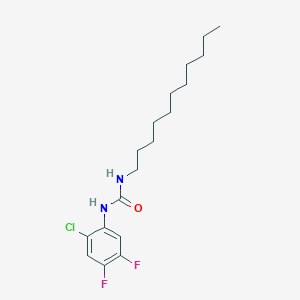![molecular formula C22H28N2O2 B15018783 N'-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B15018783.png)
N'-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a benzohydrazide moiety through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 2-(octyloxy)benzaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or interfere with cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-[2-(Methoxy)phenyl]methylidene]benzohydrazide
- N’-[(E)-[2-(Ethoxy)phenyl]methylidene]benzohydrazide
- N’-[(E)-[2-(Butoxy)phenyl]methylidene]benzohydrazide
Uniqueness
N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide is unique due to the presence of the octyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and potential for enhanced interaction with lipid membranes. This makes it distinct from other similar compounds with shorter alkoxy chains.
Propiedades
Fórmula molecular |
C22H28N2O2 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
N-[(E)-(2-octoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H28N2O2/c1-2-3-4-5-6-12-17-26-21-16-11-10-15-20(21)18-23-24-22(25)19-13-8-7-9-14-19/h7-11,13-16,18H,2-6,12,17H2,1H3,(H,24,25)/b23-18+ |
Clave InChI |
WSPFEIJIJGGEDQ-PTGBLXJZSA-N |
SMILES isomérico |
CCCCCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCCCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B15018703.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide](/img/structure/B15018704.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018709.png)
![N'-[(E)-[5-(Morpholin-4-YL)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B15018719.png)
![1-(4-bromophenyl)-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15018725.png)

![N-(4-Ethylphenyl)-3-{N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B15018733.png)
![N'-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15018741.png)
![3-(4-chlorophenyl)-4-(4-methoxyphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15018762.png)
![4-(4-hydroxy-3-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15018768.png)
![1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B15018776.png)
![N-({N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15018779.png)
![2-[2-(prop-2-en-1-yl)phenoxy]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15018780.png)
![2-(2,4-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]imidazo[1,2-a]pyridin-3-amine](/img/structure/B15018784.png)
